molecular formula C24H33N3O B4521539 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

Cat. No.: B4521539
M. Wt: 379.5 g/mol
InChI Key: YJMNVJFLOXYKLH-UHFFFAOYSA-N
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Description

1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C24H33N3O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.262362685 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Identification and Biodegradation

  • Isolation and Identification of New Metabolites : Research on derivatives of piperazine compounds, such as KB-2796, has explored the metabolites in rat bile, urine, and feces following oral administration. This study identified the main pathways of biotransformation, including O-demethylation, N-dealkylation, and hydroxylation, which could provide insights into the metabolism and biodegradation of similar compounds like "1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine" (Kawashima, Satomi, & Awata, 1991).

Pharmaceutical Applications

  • Synthesis and Cardiotropic Activity : The synthesis of new derivatives exhibiting cardiotropic activity has been investigated. Studies on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines have shown significant antiarrhythmic activity in various models, indicating the potential for pharmaceutical applications in cardiovascular diseases (Mokrov et al., 2019).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activities : Synthesis of novel derivatives, including the reaction with 4-methoxybenzaldehyde, has led to compounds with good to moderate antimicrobial activities against various microorganisms. This indicates the potential for developing new antimicrobial agents based on the structure of "this compound" (Bektaş et al., 2010).

Bioactivity and Drug Development

  • HIV-1 Reverse Transcriptase Inhibitors : Research on analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride has identified compounds with significantly potent inhibition of HIV-1 reverse transcriptase. This showcases the potential for drug development in antiretroviral therapy (Romero et al., 1994).

Properties

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O/c1-20-6-3-4-8-24(20)27-16-14-26(15-17-27)22-7-5-13-25(19-22)18-21-9-11-23(28-2)12-10-21/h3-4,6,8-12,22H,5,7,13-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNVJFLOXYKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.